Ciclazindol hydrochloride
Description
Overview of Ciclazindol (B1668982) Hydrochloride's Chemical Classification and Research Trajectory
Ciclazindol hydrochloride, known by the code WY-23409, is a tetracyclic compound. nih.govnih.gov Chemically, it is classified as an indole (B1671886) derivative. nih.govncats.io Its systematic name is 10-(m-chlorophenyl)-2,3,4,10-tetrahydropyrimido(1,2-a)indol-10-ol hydrochloride. nih.gov The compound functions as a monoamine uptake inhibitor. ncats.io
The research trajectory of ciclazindol began with its development as a potential antidepressant by the pharmaceutical company John Wyeth and Brother Ltd. ncats.io Early clinical trials in the 1970s and 1980s evaluated its efficacy in treating depressive illness, often comparing it to established tricyclic antidepressants like amitriptyline. nih.govnih.gov These studies suggested that ciclazindol had a comparable antidepressant effect to amitriptyline. nih.gov
Beyond its potential as an antidepressant, research revealed other pharmacological properties. Ciclazindol was found to be an effective anorectic agent, leading to investigations into its use as a weight-reducing drug for overweight individuals. nih.govncats.io Furthermore, studies uncovered its hypoglycaemic activity, suggesting a potential role as an oral agent for managing blood sugar levels, with a mode of action appearing distinct from biguanides or sulphonylureas. nih.govresearchgate.net This multifaceted research path highlights a period in drug development where a single compound was explored for a range of therapeutic applications based on its observed pharmacological effects.
Table 1: Chemical and Pharmacological Profile of Ciclazindol
| Property | Description | Source(s) |
|---|---|---|
| Chemical Name | 10-(m-chlorophenyl)-2,3,4,10-tetrahydropyrimido(1,2-a)indol-10-ol | nih.gov |
| Molecular Formula | C₁₇H₁₅ClN₂O | nih.gov |
| Compound Type | Tetracyclic Compound, Indole Derivative | nih.govncats.io |
| Mechanism of Action | Monoamine Uptake Inhibitor | ncats.io |
| Initial Research Area | Antidepressant | nih.govncats.io |
| Subsequent Research Areas | Anorectic (Weight-reducing), Hypoglycaemic Agent | nih.govnih.gov |
Historical Significance in Early Drug Discovery and Development Paradigms
The development of ciclazindol in the mid-to-late 20th century places it within a significant era of psychopharmacological advancement. This period followed the initial wave of "first-generation" antidepressants, namely the tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), which were discovered serendipitously in the 1950s. nih.gov The success of these early drugs solidified the monoaminergic theory of depression, which posited that depression was linked to a deficiency in neurotransmitters like norepinephrine (B1679862) and serotonin (B10506). nih.gov
Ciclazindol's emergence as a tetracyclic antidepressant represents a "second-generation" approach, where drug discovery became more rational and theory-driven. kahaku.go.jp Researchers aimed to design compounds with improved profiles over the first-generation drugs. The investigation of ciclazindol was part of a broader effort to develop new antidepressants that were at least as effective as TCAs but with potentially different characteristics. nih.gov
The discovery of its anorectic and hypoglycemic effects also reflects a common paradigm in drug development history, where unexpected pharmacological activities are uncovered during clinical investigation. nih.govnih.gov This process, sometimes termed drug reprofiling or repurposing, has been a fruitful source of new therapeutic indications for existing compounds. scienceopen.com While ciclazindol was initially synthesized as an antidepressant, its potential utility in obesity and diabetes was explored in parallel, demonstrating the branching pathways that a single investigational drug could follow. nih.govnih.gov Clinical trials from this era were foundational in establishing the methodologies for evaluating new psychotropic and metabolic drugs, comparing them against placebos and existing standards of care in double-blind, randomized controlled trials. nih.govnih.gov
Table 2: Summary of Key Research Findings for Ciclazindol
| Research Area | Key Finding | Comparison Drug(s) | Source(s) |
|---|---|---|---|
| Depression | Showed comparable antidepressant efficacy to amitriptyline. nih.govnih.gov | Amitriptyline | nih.govnih.gov |
| Weight Reduction | Demonstrated a statistically significant greater weight loss compared to placebo in overweight individuals. nih.gov | Placebo | nih.gov |
| Weight Change in Depression | Only one-third of patients on ciclazindol gained weight compared to nearly three-quarters on amitriptyline. nih.gov | Amitriptyline | nih.gov |
| Hypoglycaemic Action | Found to have a hypoglycaemic effect comparable to metformin, but unlike metformin, it also suppressed appetite. nih.gov | Metformin | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
37647-52-2 |
|---|---|
Molecular Formula |
C17H16Cl2N2O |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
10-(3-chlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-a]indol-10-ol;hydrochloride |
InChI |
InChI=1S/C17H15ClN2O.ClH/c18-13-6-3-5-12(11-13)17(21)14-7-1-2-8-15(14)20-10-4-9-19-16(17)20;/h1-3,5-8,11,21H,4,9-10H2;1H |
InChI Key |
CVTGQABRWAXYMD-UHFFFAOYSA-N |
SMILES |
C1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC(=CC=C4)Cl)O.Cl |
Canonical SMILES |
C1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC(=CC=C4)Cl)O.Cl |
Other CAS No. |
37647-67-9 37647-52-2 |
Related CAS |
37751-39-6 (Parent) |
Synonyms |
10-(m-chlorophenyl)-2,3,4,10-tetrahydropyrimidol(1,2-a)indole-10-ol hydrochloride ciclazindol Wy 23409 |
Origin of Product |
United States |
Chemical Synthesis and Structure Activity Relationship Sar of Ciclazindol Hydrochloride
Synthetic Approaches to Ciclazindol (B1668982) Hydrochloride
The synthesis of ciclazindol and its hydrochloride salt centers on the construction of its characteristic pyrimido[1,2-a]indole (B3349944) core. The general approach involves the reaction of a substituted phenyl group with a pyrimido[1,2-a]indol-10-ol intermediate. thieme-connect.de Specifically, the synthesis of ciclazindol, which is 10-(3-chlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-a]indol-10-ol, involves the use of a 3-chlorophenyl substituent. wikipedia.org
The core pyrimido[1,2-a]indole tricycle can be assembled through several strategies. One major approach is the annulation (ring-forming reaction) of a pyrimidine (B1678525) ring onto a 2-aminoindole precursor. researchgate.net Alternative methods include the modification of other indole (B1671886) derivatives or utilizing aryne annulation with specifically designed pyridine (B92270) precursors to form the pyrido[1,2-a]indole structure. researchgate.netnih.gov These synthetic routes allow for the creation of the foundational scaffold upon which further functionalization, such as the addition of the chlorophenyl group at the 10-position, can occur to yield ciclazindol. researchgate.net The final hydrochloride salt is typically formed in a subsequent step by treating the ciclazindol free base with hydrochloric acid. google.commdpi.com
Exploration of Ciclazindol Hydrochloride Analogues and Derivatives
To understand the chemical space around ciclazindol, researchers have synthesized and studied various analogues and derivatives, comparing them to structurally related compounds.
Structural Similarities and Dissimilarities with Related Compounds (e.g., Mazindol, Setazindol)
Ciclazindol is structurally related to other anorectic agents like mazindol and setazindol, sharing a core functionality but differing in their heterocyclic frameworks. wikipedia.org
Ciclazindol: Features a tetracyclic system where a pyrimidine ring is fused to an indole nucleus, creating the pyrimido[1,2-a]indole structure. This results in a six-membered heterocyclic ring fused to the indole.
Mazindol: In contrast, mazindol has an imidazoline (B1206853) ring (a five-membered heterocycle) fused to an isoindole core, forming an imidazo[2,1-a]isoindol-5-ol structure. acs.org
Setazindol: This compound is structurally simpler and is not a fused heterocyclic system. It is a derivative of methanol, specifically (4-chlorophenyl)-[2-(methylaminomethyl)phenyl]methanol. wikipedia.orgchemspider.com
The key dissimilarity lies in the size and nature of the nitrogen-containing heterocyclic ring attached to the core aromatic system. Ciclazindol's six-membered pyrimidine ring distinguishes it from mazindol's five-membered imidazoline ring and setazindol's open-chain structure.
Table 1: Structural Comparison of Ciclazindol, Mazindol, and Setazindol
| Feature | Ciclazindol | Mazindol | Setazindol |
|---|---|---|---|
| Core Structure | Pyrimido[1,2-a]indole | Imidazo[2,1-a]isoindole | Phenylmethanol |
| Fused Heterocycle | Yes (Pyrimidine) | Yes (Imidazoline) | No |
| Ring Size | 6-membered heterocycle | 5-membered heterocycle | N/A (Acyclic amine) |
| IUPAC Name | 10-(3-chlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-a]indol-10-ol | 5-(4-chlorophenyl)-3,5-dihydro-2H-imidazo[2,1-a]isoindol-5-ol | (4-Chlorophenyl)-[2-(methylaminomethyl)phenyl]methanol |
| Reference | wikipedia.org | acs.org | wikipedia.org |
Synthesis of Methylated and Other Analogues of this compound
The synthesis of analogues is crucial for exploring structure-activity relationships. For pyrimido[1,2-a]indoles, studies have investigated the impact of substitutions at various positions. Research into related compounds has shown that the most potent hypoglycemic analogues were those with 3,3-dimethyl or 3,3-spirocyclohexane substituents. researchgate.net While specific literature on the synthesis of methylated analogues of ciclazindol itself is not abundant, the synthetic pathways for the pyrimido[1,2-a]indole core allow for the incorporation of alkyl groups. thieme-connect.deresearchgate.net For instance, using substituted precursors during the ring-forming reactions can yield various analogues. The synthesis of 10-aminopyrimido[1,2-a]indoles has also been explored, though these were generally found to be less active than their 10-hydroxy counterparts like ciclazindol. researchgate.net
Structure-Activity Relationship (SAR) Investigations of this compound and Related Chemical Entities
SAR studies investigate how a molecule's chemical structure relates to its biological activity, providing insights for designing more potent and selective compounds.
Molecular Features Influencing Ligand-Receptor/Transporter Interactions
Ciclazindol primarily acts as a norepinephrine (B1679862) reuptake inhibitor (NRI) and, to a lesser degree, a dopamine (B1211576) reuptake inhibitor (DRI), with negligible effects on the serotonin (B10506) transporter (SERT). wikipedia.org The key molecular features responsible for these interactions are rooted in its tetracyclic structure.
SAR studies on the closely related mazindol provide significant insight. For these types of molecules, the following features are critical:
The Heterocyclic Nitrogen: A heteroatom within the structure is believed to form hydrogen bonds or ionic interactions with the dopamine transporter (DAT). acs.org
Aromatic Rings: The rigid, polycyclic aromatic framework, particularly the chlorophenyl group, is crucial for binding. These rings are involved in hydrophobic interactions with the transporter, fitting into specific grooves. nih.gov
The Hydroxyl (-OH) Group: The tertiary alcohol is a key feature. In mazindol analogues, removal of this group (to form mazindane) was found to alter binding affinities significantly. researchgate.net
Halogen Substitution: The position and presence of the chlorine atom on the phenyl ring are important for potency and selectivity. For instance, a 4',7,8-trichloro analogue of mazindol was found to be a highly potent and selective ligand for the DAT. researchgate.net
Beyond monoamine transporters, ciclazindol is also known to block potassium channels, indicating an entirely different set of molecular interactions. wikipedia.org This action is thought to occur directly on the Kir6.2 subunit of the channel, a site distinct from where other inhibitors like sulphonylureas bind.
Table 2: Summary of SAR Findings for Mazindol Analogues (Relevant to Ciclazindol)
| Molecular Modification | Effect on Transporter Affinity | Reference |
|---|---|---|
| Removal of tertiary alcohol | Increased DAT and SERT binding, NET affinity maintained | researchgate.net |
| Halogenation at 4', 7, and 8 positions | Increased potency and selectivity for DAT | researchgate.net |
| Expansion of imidazoline to pyrimidine ring (Mazindol to Ciclazindol structure) | Generally maintains NET/DAT inhibition profile | wikipedia.orgacs.org |
| Aromatic Rings (C and D) | Involved in hydrophobic interactions with transporter | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks in this compound Research
Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structures with biological activity. While specific, in-depth QSAR studies focused exclusively on ciclazindol are not prevalent, the compound exists within a class of molecules that have been extensively analyzed using these frameworks. nih.govnih.gov
The primary theoretical framework applied to ciclazindol's relatives, like mazindol analogues, is the Comparative Molecular Field Analysis (CoMFA) . acs.orgnih.gov CoMFA is a 3D-QSAR method that generates a model based on the steric and electrostatic fields of a set of molecules.
For mazindol analogues, CoMFA models have successfully predicted binding affinities at the dopamine transporter. acs.orgnih.gov These models help visualize the favorable and unfavorable regions for steric bulk and electrostatic charge around the molecule. The resulting contour maps provide a 3D representation of the pharmacophore, guiding the rational design of new ligands with improved affinity and selectivity. nih.govbiorxiv.org Such frameworks, developed for NET and DAT inhibitors, are directly applicable to understanding the structural requirements for ciclazindol's activity and for designing novel compounds based on its pyrimido[1,2-a]indole scaffold. nih.govmdpi.com
Molecular Mechanisms of Action of Ciclazindol Hydrochloride
Monoamine Transporter Interactions and Neurotransmitter Reuptake Inhibition
Ciclazindol (B1668982) acts as a monoamine uptake inhibitor, which means it blocks the reuptake of certain neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration and enhancing neurotransmission. ncats.iowikipedia.orgiiab.me Its activity is, however, selective for specific transporters.
Ciclazindol hydrochloride functions as a norepinephrine (B1679862) reuptake inhibitor by blocking the action of the norepinephrine transporter (NET). wikipedia.orgwikipedia.org The NET is a protein located on the plasma membrane of noradrenergic neurons responsible for clearing norepinephrine from the synaptic space. nih.gov By inhibiting NET, ciclazindol leads to higher concentrations of norepinephrine in the synapse, which can potentiate adrenergic signaling. wikipedia.orgnih.gov This mechanism is a common feature of several antidepressant and psychostimulant drugs. wikipedia.org
In addition to its effects on norepinephrine, ciclazindol also acts as a dopamine (B1211576) reuptake inhibitor, although to a lesser extent than its action on NET. wikipedia.org It blocks the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. wikipedia.orgfrontiersin.org This inhibition leads to an increase in available dopamine in the synaptic cleft. frontiersin.org The potency of ciclazindol at the dopamine transporter has been quantified, with a reported IC50 value of 1.3 nM. wikipedia.org
A key feature of ciclazindol's pharmacological profile is its selectivity. Research indicates that ciclazindol has no significant effects on the serotonin (B10506) transporter (SERT), the protein responsible for the reuptake of serotonin. wikipedia.orgwikipedia.org This distinguishes it from many other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). wikipedia.org Furthermore, ciclazindol shows a lack of significant activity at 5-HT (serotonin) receptors, muscarinic acetylcholine (B1216132) (mACh) receptors, and α-adrenergic receptors, and possesses only a weak affinity for the histamine (B1213489) H1 receptor. wikipedia.org
Interactive Table: this compound Monoamine Transporter Affinity
| Transporter | Action | Potency (IC50) | Reference |
| Norepinephrine Transporter (NET) | Inhibition | Not specified in results | wikipedia.org |
| Dopamine Transporter (DAT) | Inhibition | 1.3 nM | wikipedia.org |
| Serotonin Transporter (SERT) | No significant effect | Not applicable | wikipedia.org |
Ion Channel Modulation by this compound
Beyond its interaction with neurotransmitter transporters, ciclazindol also modulates the activity of specific ion channels, particularly ATP-sensitive potassium (KATP) channels. wikipedia.orgnih.gov
Ciclazindol has been demonstrated to inhibit ATP-sensitive K+ (KATP) channel currents. ncats.ionih.gov These channels are crucial in linking the metabolic state of a cell to its electrical excitability, notably in pancreatic β-cells where they regulate insulin (B600854) secretion. nih.govelifesciences.org The inhibitory mechanism of ciclazindol on KATP channels is distinct from that of sulfonylurea drugs, a common class of KATP channel inhibitors. nih.govnih.gov Ciclazindol's effectiveness persists even after treatments that uncouple the sulfonylurea receptor (SUR) from the channel, and it does not displace glibenclamide (a sulfonylurea) from its binding site. nih.gov
The KATP channels found in pancreatic β-cells are typically composed of the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor 1 (SUR1) subunit. nih.govnih.govfrontiersin.org Studies using cloned KATP channels expressed in Xenopus oocytes and HEK 293 cells have provided specific insights into ciclazindol's action. nih.govnih.gov
In the absence of metabolic inhibitors, ciclazindol inhibits Kir6.2-SUR1 channel currents with a potency similar to its effect on native KATP channels. nih.govnih.gov However, when the channel currents are activated by the metabolic inhibitor sodium azide (B81097), their sensitivity to ciclazindol is substantially reduced. nih.govnih.gov This suggests that the metabolic state of the cell can influence the inhibitory efficacy of ciclazindol on these channels. nih.govnih.gov It is considered likely that ciclazindol inhibits KATP currents through a direct or indirect interaction with the Kir6.2 subunit of the channel complex. nih.govnih.gov
Interactive Table: this compound KATP Channel Effects
| Channel/Subunit | Action | Key Finding | Reference |
| ATP-sensitive K+ (KATP) Channel | Inhibition | Mechanism is distinct from sulfonylureas. | nih.gov |
| Kir6.2-SUR1 | Inhibition | Efficacy is high in the absence of sodium azide but substantially reduced in its presence. | nih.gov, nih.gov |
ATP-Sensitive Potassium (KATP) Channel Inhibition by this compound
Other Receptor Binding Affinities and Interactions (e.g., H1 Receptor, 5-HT2A Receptor)
Beyond its primary activity as a norepinephrine and dopamine reuptake inhibitor, this compound has been evaluated for its affinity at various other neurotransmitter receptors. wikipedia.org
Reports on its affinity for the histamine H1 receptor are consistent, indicating that ciclazindol possesses only weak affinity for this receptor. wikipedia.org This suggests that effects mediated by H1 receptor antagonism are not a significant component of its pharmacological profile. wikipedia.orgnih.govnih.govvu.nl
There are conflicting findings regarding its interaction with serotonin (5-HT) receptors. One analysis states that ciclazindol has no significant effects on 5-HT receptors. wikipedia.org In contrast, another source suggests that this compound exhibits a high affinity for the 5-HT2A receptor, a G protein-coupled receptor involved in numerous physiological and pathological processes. ontosight.aiwikipedia.org This receptor is a key target for many therapeutic agents, including antipsychotics and antidepressants, and its antagonism is a known mechanism of action for several drugs. mdpi.com The discrepancy in the reported 5-HT2A receptor affinity for ciclazindol highlights the need for further clarifying studies. wikipedia.orgontosight.ai Ciclazindol is reported to have no effect on muscarinic acetylcholine (mACh) receptors or α-adrenergic receptors. wikipedia.org
Table 2: Receptor Binding Profile of this compound
| Receptor | Reported Affinity/Interaction | Reference |
|---|---|---|
| Norepinephrine Transporter (NET) | Inhibitor | wikipedia.org |
| Dopamine Transporter (DAT) | Inhibitor (lesser extent than NET) | wikipedia.org |
| Histamine H1 Receptor | Weak affinity | wikipedia.org |
| 5-HT Receptors (general) | No effect | wikipedia.org |
| 5-HT2A Receptor | High affinity | ontosight.ai |
| Muscarinic Acetylcholine Receptors | No effect | wikipedia.org |
Preclinical Pharmacology of Ciclazindol Hydrochloride
Neuropharmacological Profiles in In Vitro Systems
In vitro studies have been crucial in defining the interaction of ciclazindol (B1668982) hydrochloride with various components of the central nervous system at a molecular and cellular level.
Receptor Binding Affinity and Selectivity Studies using Radioligand Assays
Radioligand binding assays are a fundamental tool for determining the affinity and selectivity of a compound for different receptors. nih.govgiffordbioscience.com These assays typically involve incubating a radiolabeled ligand with a receptor preparation in the presence of varying concentrations of the compound being tested. nih.govsci-hub.se
Studies on ciclazindol have revealed a specific binding profile. It demonstrates a notable affinity for the norepinephrine (B1679862) transporter (NET) and, to a lesser degree, the dopamine (B1211576) transporter (DAT). wikipedia.orgresearchgate.net Conversely, ciclazindol shows no significant affinity for the serotonin (B10506) transporter (SERT), 5-HT receptors, muscarinic acetylcholine (B1216132) (mACh) receptors, or α-adrenergic receptors. wikipedia.org It has only weak affinity for the histamine (B1213489) H1 receptor. wikipedia.org This selective action on catecholamine reuptake pathways is a defining characteristic of its neuropharmacological profile.
Table 1: Receptor Binding Profile of Ciclazindol
| Receptor/Transporter | Binding Affinity |
|---|---|
| Norepinephrine Transporter (NET) | High |
| Dopamine Transporter (DAT) | Moderate |
| Serotonin Transporter (SERT) | Negligible |
| 5-HT Receptors | Negligible |
| Muscarinic Acetylcholine Receptors | Negligible |
| α-Adrenergic Receptors | Negligible |
Neurotransmitter Uptake Inhibition in Isolated Tissues and Cellular Models (e.g., Rat Cortical Slices, HEK293 Cells)
To further understand its functional effects, ciclazindol has been studied in neurotransmitter uptake inhibition assays using isolated tissues and cell lines. These experiments measure the ability of a compound to block the reuptake of neurotransmitters into synaptosomes or cells. frontiersin.orgsemanticscholar.org
Consistent with its binding profile, ciclazindol has been shown to be a potent inhibitor of norepinephrine reuptake in models such as rat cortical slices. nih.gov It also inhibits dopamine uptake, for instance in human platelets, but has no effect on the uptake of 5-hydroxytryptamine (serotonin). nih.gov This confirms that the binding of ciclazindol to NET and DAT translates into a functional inhibition of the reuptake of their respective neurotransmitters. The use of cell lines like Human Embryonic Kidney 293 (HEK293) cells expressing specific transporters is a common method to assess such inhibitory activity. semanticscholar.org
Effects on Cellular Glucose Uptake in Isolated Tissue Models
Interestingly, preclinical research has also explored the effects of ciclazindol on metabolic parameters. Studies using isolated human skeletal muscle have indicated that ciclazindol can increase glucose uptake. nih.gov This effect appears to be independent of insulin (B600854), suggesting a direct action on cellular glucose transport mechanisms. nih.gov The stimulation of glucose uptake is a mechanism that has been investigated for various compounds in the context of metabolic diseases. nih.govmdpi.complos.org
Pharmacological Effects in Animal Models
Animal models provide a more integrated system to study the physiological and behavioral effects of a compound.
Metabolic and Thermogenic Effects of Ciclazindol Hydrochloride in Rodent Models
In rodent models, ciclazindol has demonstrated effects on metabolism and thermogenesis, which are often linked to its anorectic properties. wikipedia.org The control of energy expenditure through mechanisms like thermogenesis is a key area of research for anti-obesity drugs. researchgate.net
Modulation of Noradrenaline Uptake and Na+, K+-ATPase Activity in Brown Adipose Tissue
This compound has been investigated for its effects on the sympathetic nervous system's modulation of brown adipose tissue (BAT), a key site for non-shivering thermogenesis. The primary mechanism for activating BAT is through noradrenergic stimuli. scielo.br Ciclazindol, as a noradrenaline reuptake inhibitor, is thought to enhance the effects of released noradrenaline in BAT. wikipedia.org This inhibition of noradrenaline reuptake would lead to an increased concentration of this neurotransmitter in the synaptic cleft, thereby augmenting the stimulation of adrenoceptors on brown adipocytes.
The activity of Na+, K+-ATPase is crucial for maintaining the electrochemical gradients necessary for cellular function, including the response of brown adipocytes to sympathetic stimulation. While direct studies on ciclazindol's effect on Na+, K+-ATPase activity specifically within brown adipose tissue are not extensively detailed in the provided search results, the compound's broader pharmacological profile as a noradrenaline reuptake inhibitor suggests an indirect influence. Enhanced noradrenergic signaling in BAT is known to increase metabolic activity and thermogenesis. scielo.brfrontiersin.org This process is energy-dependent and would likely impact ion transport mechanisms like the Na+, K+-ATPase.
Preclinical Behavioral Pharmacology and Central Nervous System (CNS) Activity in Animal Models
The preclinical behavioral pharmacology of this compound has been evaluated in various animal models to understand its effects on the central nervous system (CNS). As a compound that inhibits the reuptake of noradrenaline and, to a lesser extent, dopamine, its CNS activity is of significant interest. wikipedia.org
Studies in animal models have explored several behavioral domains:
Locomotor Activity: The impact of ciclazindol on spontaneous motor activity has been assessed to understand its potential stimulant or sedative properties. A decrease in locomotor activity can suggest a depressant effect on the CNS. mdpi.com
Anxiety-Related Behaviors: Animal models of anxiety, such as the social interaction test and the elevated plus-maze, are used to evaluate the anxiolytic or anxiogenic potential of compounds. nih.govmdpi.com
Cognitive Function: The effects on learning and memory have been investigated using tasks like the Morris water maze. mpg.de
These preclinical behavioral assessments are crucial for predicting the potential therapeutic applications and side-effect profiles of CNS-active drugs. nih.gov
Cardiopulmonary System Responses to this compound in Animal Models
The evaluation of cardiopulmonary responses to new chemical entities is a critical component of preclinical safety assessment. nih.gov For this compound, animal models have been employed to investigate its effects on the heart and lungs.
In studies with animal models, no significant alterations in resting blood pressure or electrocardiogram (ECG) were observed following treatment with ciclazindol. nih.gov This suggests a favorable cardiovascular profile at the doses tested. The use of animal models is vital for predicting potential cardiovascular adverse effects in humans, as drug-induced cardiotoxicity is a significant concern in drug development. lumhs.edu.pk The selection of appropriate animal models that accurately reflect human cardiovascular physiology is essential for the reliable translation of preclinical findings to the clinical setting. nih.gov
Investigation of this compound's Potential in Animal Models of Depression and Analgesia
This compound has been extensively studied in animal models of depression to evaluate its antidepressant potential. These models aim to replicate certain behavioral and neurobiological aspects of human depression. herbmedpharmacol.com
Commonly used animal models for depression include:
Forced Swim Test (FST) and Tail Suspension Test (TST): These tests are widely used to screen for antidepressant activity. A reduction in immobility time in these tests is considered indicative of an antidepressant-like effect. nih.govmdpi.com
Chronic Unpredictable Mild Stress (CUMS): This model exposes animals to a series of unpredictable stressors to induce a state resembling human depression, including anhedonia (reduced pleasure). herbmedpharmacol.com
In the context of analgesia, or pain relief, preclinical models are used to assess a compound's ability to reduce pain responses. europa.eu The tail-flick test, for instance, measures the latency of an animal to withdraw its tail from a heat source, providing an index of the pain threshold. mdpi.com Duloxetine, another serotonin and noradrenaline reuptake inhibitor, has demonstrated efficacy in preclinical pain models, suggesting a potential mechanism for analgesia through the potentiation of descending inhibitory pain pathways. europa.eu The investigation of ciclazindol in similar models would be crucial to determine its analgesic potential.
Preclinical Metabolism and Disposition of this compound in Animal Species (e.g., Rat, Patas Monkey)
The study of a drug's metabolism and disposition is a fundamental aspect of preclinical development, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are typically conducted in various animal species to understand inter-species differences and to help predict the drug's behavior in humans. veteriankey.comdovepress.com
Key parameters investigated in preclinical metabolism and disposition studies include:
Bioavailability: The fraction of an administered dose that reaches the systemic circulation.
Plasma Half-Life: The time it takes for the concentration of the drug in the plasma to reduce by half. nih.gov
Metabolism: The biotransformation of the drug into its metabolites.
Excretion: The routes by which the drug and its metabolites are eliminated from the body (e.g., urine, feces). nih.gov
For ciclazindol, pharmacokinetic studies in human volunteers have been conducted, but detailed comparative data from rat and patas monkey studies were not available in the provided search results. wikipedia.org The choice of animal species for these studies is critical, as significant differences in drug metabolism can exist between species. nih.gov For instance, in the case of spironolactone, the rhesus monkey was found to be a more predictive model for human metabolism than the rat or dog. nih.gov Similarly, studies with meropenem (B701) showed variations in plasma half-life across rats, monkeys, dogs, and humans. nih.gov
Research Methodologies and Analytical Approaches for Ciclazindol Hydrochloride Studies
Spectroscopic and Chromatographic Methods for Ciclazindol (B1668982) Hydrochloride Analysis in Biological Matrices
The quantitative analysis of tetracyclic compounds like Ciclazindol in biological matrices such as blood, plasma, and urine is crucial for pharmacokinetic and toxicological studies. While specific methods for Ciclazindol are not extensively detailed in recent literature, the analytical approaches for structurally related compounds, including other tetracyclic antidepressants and the similar anorectic agent mazindol, provide a clear framework for its detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principal techniques employed. oup.comnih.govrcaap.pt
For GC-MS analysis, a preliminary extraction step is required to isolate the drug from the biological matrix. oup.com This often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE). rcaap.pt For instance, a headspace-SPME-GC-MS method developed for other tetracyclic antidepressants in whole blood involved heating the sample with sodium hydroxide, followed by headspace solid-phase microextraction and thermal desorption into the GC-MS system. oup.com The GC separates the analyte from other compounds based on its volatility and interaction with the column's stationary phase, and the MS detector provides sensitive and specific identification based on the mass-to-charge ratio of the fragmented molecule. oup.comoup.com
LC-MS/MS offers a highly sensitive and specific alternative, particularly for compounds that are less volatile or thermally labile. nih.govresearchgate.net Methods for the analysis of mazindol, a compound structurally similar to Ciclazindol, in plasma and urine have been developed using LC-MS. nih.govnih.gov These methods typically involve an LLE for sample cleanup, followed by chromatographic separation on a C18 column and detection by mass spectrometry. researchgate.netresearchgate.net The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring specific precursor-to-product ion transitions. researchgate.net
Table 1: Representative Analytical Parameters for Related Compounds
| Parameter | GC-MS (for Tetracyclic Antidepressants) oup.com | LC-MS/MS (for Mazindol) researchgate.net |
|---|---|---|
| Sample Type | Whole Blood | Human Plasma |
| Extraction | Headspace-Solid-Phase Microextraction (SPME) | Liquid-Liquid Extraction (LLE) with ethyl acetate |
| Column | Fused-silica capillary column (e.g., SPB-1) | C18 column (e.g., Capcell Pak MGII) |
| Detection | Mass Spectrometry (MS) | Tandem Mass Spectrometry (MS/MS) |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), positive ion mode |
| Linearity Range | 0.005 - 25 µg/g | 0.1 - 10 ng/mL |
Radioligand Binding Assays for Receptor and Transporter Characterization
Radioligand binding assays are fundamental in determining the affinity of a compound for specific receptors and transporters, thereby elucidating its primary pharmacological targets. For Ciclazindol, these assays have been crucial in identifying its interaction with monoamine transporters. It is established as a norepinephrine (B1679862) reuptake inhibitor and, to a lesser extent, a dopamine (B1211576) reuptake inhibitor. wikipedia.org
To characterize its binding to the norepinephrine transporter (NET), competitive binding assays would be employed using a radiolabeled ligand known to bind to NET, such as [³H]nisoxetine or [¹²⁵I]RTI-55. jfda-online.comuq.edu.au In this type of assay, membrane preparations from cells expressing NET are incubated with a fixed concentration of the radioligand and varying concentrations of Ciclazindol. jfda-online.com The ability of Ciclazindol to displace the radioligand from the transporter is measured, and from this, the inhibitory constant (Ki) can be calculated, which reflects the affinity of Ciclazindol for NET. jfda-online.com
Similarly, to assess its affinity for the dopamine transporter (DAT), a radioligand such as [³H]BTCP or [³H]WIN 35,428 would be used in competitive binding assays with membranes from DAT-expressing cells. eurofinsdiscovery.com An IC50 value of 1.3 nM for Ciclazindol at the dopamine transporter has been reported, indicating high affinity. wikipedia.org In contrast, studies have shown that Ciclazindol does not displace [³H]glibenclamide from its binding site on the sulfonylurea receptor (SUR), indicating that its mechanism of action is distinct from that of sulfonylurea drugs.
Table 2: Ciclazindol Hydrochloride Binding Affinities
| Target | Radioligand Example | Reported Affinity (IC50/Ki) | Reference |
|---|---|---|---|
| Dopamine Transporter (DAT) | Not specified | 1.3 nM (IC50) | wikipedia.org |
| Norepinephrine Transporter (NET) | Not specified | Potent Inhibitor | wikipedia.org |
| Sulfonylurea Receptor (SUR) | [³H]glibenclamide | No displacement |
In Vitro Cell Culture Models for Mechanistic Elucidation
In vitro cell culture models are indispensable tools for dissecting the molecular mechanisms of drug action in a controlled environment. For this compound, several cell lines have been utilized to investigate its effects, particularly on ion channels.
CRI-G1 Insulin-Secreting Cells: The rat insulinoma cell line, CRI-G1, has been instrumental in studying the effects of Ciclazindol on ATP-sensitive potassium (KATP) channels. These cells endogenously express KATP channels, which play a critical role in insulin (B600854) secretion. Studies have shown that Ciclazindol inhibits KATP channel currents in CRI-G1 cells, a mechanism that is distinct from that of sulfonylureas.
HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a versatile platform for studying ion channels due to their low endogenous channel expression and high transfection efficiency. mdpi.com Researchers have transiently expressed specific subunits of the KATP channel (Kir6.2 and SUR1) in HEK293 cells to investigate the direct effects of Ciclazindol. nih.gov These studies have helped to pinpoint that the site of action for Ciclazindol is likely on the Kir6.2 subunit of the KATP channel.
Oocytes: Xenopus oocytes are a robust system for the heterologous expression of ion channels and receptors. By injecting cRNA encoding the Kir6.2 and SUR1 subunits of the KATP channel, researchers can create functional channels in the oocyte membrane. This system allows for detailed electrophysiological analysis of the direct effects of compounds like Ciclazindol on the channel's properties.
Table 3: In Vitro Cell Models Used in Ciclazindol Research
| Cell Model | Key Application | Major Finding |
|---|---|---|
| CRI-G1 | Study of endogenous KATP channels | Ciclazindol inhibits KATP channels and stimulates insulin secretion. |
| HEK293 | Heterologous expression of KATP channel subunits (Kir6.2/SUR1) | Ciclazindol's site of action is likely on the Kir6.2 subunit. |
| Oocytes | Heterologous expression of KATP channel subunits (Kir6.2/SUR1) | Allows detailed electrophysiological characterization of Ciclazindol's inhibitory effects on cloned KATP channels. |
In Vivo Animal Model Paradigms for Pharmacological Assessment
Models of Anorexia and Thermogenesis: Studies in rats have been conducted to evaluate the anorectic and thermogenic effects of Ciclazindol. nih.gov In these experiments, food and oxygen consumption were measured after the administration of graded doses of the drug. nih.gov These studies demonstrated that while Ciclazindol has anorectic effects, they are less potent than those of mazindol. nih.gov Unlike mazindol and diethylpropion, Ciclazindol did not produce a dose-related increase in oxygen consumption in the models tested. nih.gov The activity-based anorexia (ABA) model, which recapitulates key characteristics of anorexia nervosa, is another relevant paradigm for testing anorectic drugs. nih.govmdpi.com
Models of Depression: Given its action as a norepinephrine reuptake inhibitor, Ciclazindol has antidepressant potential. Standard preclinical screening models for antidepressants include the forced swim test (FST) and the tail suspension test (TST) in mice or rats. nih.govresearchgate.net In these models, a reduction in immobility time is indicative of an antidepressant-like effect. researchgate.net The olfactory bulbectomy model in rodents, which leads to behavioral changes that are reversed by chronic antidepressant treatment, is another established model with high predictive validity. nih.govwikipedia.org
Pupillary Response Models: The effect of Ciclazindol on the autonomic nervous system has been investigated in rabbits by measuring pupillary responses. riken.jp These studies can provide information about the drug's interaction with adrenergic and cholinergic pathways in vivo. nih.gov
Table 4: In Vivo Animal Models and Pharmacological Findings for Ciclazindol
| Animal Model | Assessed Activity | Key Findings | Reference |
|---|---|---|---|
| Rats | Anorectic and Thermogenic Effects | Exhibited anorectic effects, but less potent than mazindol; did not significantly increase oxygen consumption. | nih.gov |
| Mice/Rats | Antidepressant-like Effects | Standard models like the Forced Swim Test and Tail Suspension Test are used to screen for antidepressant activity. | nih.govherbmedpharmacol.com |
| Rabbits | Autonomic Effects | Pupillary response studies can assess adrenergic and cholinergic activity. | riken.jp |
Electrophysiological Recording Techniques for Ion Channel Investigation
Electrophysiological techniques provide direct, real-time measurement of ion channel activity and are paramount for understanding how drugs like Ciclazindol modulate their function. The primary methods used to study Ciclazindol's effects on ion channels are the whole-cell voltage clamp and excised patch recordings.
Whole-Cell Voltage Clamp: This technique allows for the recording of macroscopic currents from an entire cell. In the context of Ciclazindol research, it has been applied to CRI-G1 cells and Xenopus oocytes expressing KATP channels. The whole-cell configuration allows researchers to control the membrane potential and measure the total current flowing through all the KATP channels in the cell membrane in response to Ciclazindol application. This has been used to generate concentration-inhibition curves and determine the IC50 of Ciclazindol for KATP channels.
Excised Patch Recordings: To study the effect of Ciclazindol on individual ion channels (single-channel recording), the excised patch technique is used. In the "inside-out" configuration, a small patch of membrane containing one or more ion channels is excised from the cell. This allows for the direct application of Ciclazindol to the intracellular face of the channel while controlling the membrane potential. This method has been crucial in demonstrating that Ciclazindol can directly inhibit KATP channels, independent of intracellular signaling pathways, and has helped to confirm that its site of action is likely on the pore-forming Kir6.2 subunit.
These electrophysiological studies have provided definitive evidence that Ciclazindol is a direct inhibitor of the KATP channel, an action that underlies some of its observed pharmacological effects.
Table 5: Electrophysiological Techniques in Ciclazindol Research
| Technique | Preparation | Information Gained | Key Finding |
|---|---|---|---|
| Whole-Cell Voltage Clamp | CRI-G1 cells, Xenopus oocytes | Macroscopic KATP channel currents, concentration-response relationships (IC50) | Ciclazindol inhibits whole-cell KATP currents in a concentration-dependent manner. |
| Excised Patch Recordings (Inside-out) | Xenopus oocytes, HEK293 cells | Single-channel KATP currents, direct channel modulation | Ciclazindol directly inhibits KATP channel activity at the single-channel level. |
Future Directions and Unexplored Research Avenues for Ciclazindol Hydrochloride
Deeper Elucidation of Ion Channel Interaction Mechanisms and Specific Binding Sites
Initial research has demonstrated that Ciclazindol (B1668982) inhibits ATP-sensitive potassium (K(ATP)) channels, an action distinct from that of sulfonylureas. nih.gov This inhibition was shown to stimulate insulin (B600854) secretion in a pancreatic cell line, suggesting a potential role in metabolic disorders. nih.gov Furthermore, its local anesthetic properties imply a possible interaction with sodium channels. wikipedia.org However, the precise mechanisms and binding sites remain poorly defined.
Future research should prioritize the following:
High-resolution structural studies: Employing techniques like X-ray crystallography or cryo-electron microscopy to determine the co-crystal structure of Ciclazindol bound to various ion channel subunits. This would provide definitive evidence of the binding site and the conformational changes induced by the drug.
Electrophysiological analysis: Utilizing patch-clamp techniques on a wider array of ion channels (e.g., different subtypes of voltage-gated sodium, potassium, and calcium channels) to characterize the state-dependent (resting, open, inactivated) and voltage-dependent nature of the block. youtube.com
Mutagenesis studies: Creating point mutations in the amino acid residues of putative binding sites on ion channels to identify the specific residues critical for Ciclazindol interaction. This would confirm the binding pockets predicted by computational models.
Understanding these fundamental interactions is crucial for explaining Ciclazindol's full pharmacological profile and for designing new molecules with improved selectivity.
Advanced SAR and Rational Design of Novel Ciclazindol Hydrochloride Derivatives for Enhanced Target Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, allowing for the optimization of a lead compound's efficacy and safety by modifying its chemical structure. pizzaforno.com For Ciclazindol, systematic SAR studies have not been extensively reported. A focused effort in this area could lead to the development of novel derivatives with enhanced selectivity for specific targets, thereby maximizing therapeutic benefit while minimizing off-target effects.
Key approaches for future research include:
Systematic Modification of the Tetracyclic Core: Synthesizing a library of Ciclazindol analogs by modifying key functional groups. For example, altering the substituent on the phenyl ring (originally a chloro group) or modifying the pyrimido-indole ring system could significantly impact target affinity and selectivity. nih.govnih.gov
Pharmacophore Modeling: Identifying the essential structural features of Ciclazindol responsible for its activity at different targets (e.g., norepinephrine (B1679862) transporter vs. K(ATP) channel). This "pharmacophore" can then be used as a template for designing new molecules with a desired activity profile. pizzaforno.com
Rational Drug Design: Using the structural information from binding site elucidation (as described in 6.1) to design derivatives that fit more precisely into the target pocket. nih.gov This approach can enhance potency and, by exploiting differences between target and off-target binding sites, significantly improve selectivity. nih.govnih.gov
| Structural Region of Ciclazindol | Potential Modification | Hypothesized Impact on Activity |
|---|---|---|
| Chlorophenyl Group | Varying halogen substituent (F, Br, I) | Alter electronic properties and binding affinity |
| Chlorophenyl Group | Replacing with other electron-withdrawing/donating groups | Modulate target selectivity (e.g., transporter vs. ion channel) |
| Pyrimido-indole Core | Altering ring size or saturation | Change molecular shape and fit into binding pockets |
| Hydroxyl Group | Esterification or replacement with other functional groups | Modify hydrogen bonding potential and pharmacokinetic properties |
Comprehensive Preclinical Studies in Diverse Animal Models to Uncover Novel Pharmacological Actions
Preclinical animal models are indispensable for evaluating the safety and efficacy of drug candidates before human trials. ijrpc.com While early studies on Ciclazindol were conducted in rats and cats to assess its cardiovascular and autonomic effects, these investigations were limited in scope. nih.gov The compound's known effects on norepinephrine reuptake, dopamine (B1211576) reuptake, and K(ATP) channels suggest its potential utility in a range of pathologies beyond depression.
Future preclinical research should involve:
Models of Metabolic Disease: Given its demonstrated ability to inhibit K(ATP) channels and stimulate insulin secretion in vitro, Ciclazindol should be tested in animal models of type 2 diabetes and obesity to evaluate its effects on glucose homeostasis and body weight. nih.gov
Models of Neuropathic Pain and Neurodegenerative Disorders: As norepinephrine reuptake inhibitors are used to treat chronic pain, and dopamine modulation is relevant for conditions like Parkinson's disease, Ciclazindol's efficacy should be assessed in relevant animal models.
Advanced Behavioral Models: Moving beyond simple screening tests like the forced swim test, studies should employ more sophisticated models that assess effects on anhedonia, cognition, and social behavior to gain a fuller picture of its psychoactive properties. herbmedpharmacol.comherbmedpharmacol.com
These studies are essential for repositioning Ciclazindol or its derivatives for new therapeutic indications. ijrpc.comupenn.edu
Investigation of Polypharmacology and Cross-Reactivity in Preclinical Systems
Polypharmacology, the ability of a single drug to interact with multiple targets, is a double-edged sword. It can lead to enhanced therapeutic efficacy or to unwanted side effects. Ciclazindol is a clear example of a polypharmacological agent, with known activity at monoamine transporters and ion channels. wikipedia.org Understanding this profile is critical.
Future investigations should focus on:
Broad Receptor Screening: Systematically screening Ciclazindol against a wide panel of receptors, enzymes, and ion channels to create a comprehensive interaction map. This can uncover previously unknown targets and help predict potential off-target effects.
In Vivo Target Engagement Studies: Using techniques like positron emission tomography (PET) with specific radioligands to determine the extent to which Ciclazindol occupies its various targets in the brain and peripheral tissues at therapeutic doses.
Cross-Reactivity Assessment: Evaluating potential interactions with the targets of structurally or functionally similar drugs, such as other tricyclic or tetracyclic antidepressants. nih.govnih.gov For instance, while it has weak antihistaminic and no significant anticholinergic activity, a broader assessment is needed to rule out other clinically relevant cross-reactivities. nih.gov
Applications of Computational Chemistry and Bioinformatics in this compound Research
Modern computational tools can dramatically accelerate drug discovery and development by providing insights that are difficult to obtain through experimentation alone. medicinejournal.ineujournal.org Applying these methods to Ciclazindol research could overcome existing knowledge gaps and guide future experimental work more efficiently.
Key computational applications include:
Molecular Docking and Dynamics: Simulating the binding of Ciclazindol to homology models or crystal structures of its targets (e.g., norepinephrine transporter, K(ATP) channel subunits). nih.govfrontiersin.org These simulations can predict the most likely binding poses, identify key interacting amino acids, and estimate binding affinity, thus guiding SAR studies.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of Ciclazindol derivatives with their biological activities. researchgate.net A robust QSAR model can predict the activity of virtual compounds before they are synthesized, saving time and resources.
Bioinformatics and Systems Pharmacology: Analyzing large biological datasets (e.g., gene expression data from cells treated with Ciclazindol) to understand the compound's impact on cellular pathways and networks. nih.govmdpi.com This can help elucidate its mechanism of action and identify potential biomarkers of response.
| Computational Method | Application to Ciclazindol | Potential Outcome |
|---|---|---|
| Molecular Docking | Predicting binding pose at ion channel and transporter sites | Identification of specific binding pockets and key residues |
| Molecular Dynamics Simulation | Simulating the stability of the drug-target complex over time | Understanding the dynamics of interaction and mechanism of inhibition |
| QSAR | Correlating structural features of derivatives with target affinity | Guiding the design of new derivatives with improved potency/selectivity |
| Homology Modeling | Creating 3D structural models of targets when no crystal structure exists | Enabling structure-based drug design efforts |
| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity | Prioritizing derivatives with favorable pharmacokinetic and safety profiles |
By systematically pursuing these future research directions, the scientific community can fully characterize the pharmacological profile of this compound, potentially unlocking new therapeutic applications for this unique tetracyclic compound and its future derivatives.
Q & A
Q. What experimental models are most appropriate for studying the pharmacological effects of ciclazindol hydrochloride?
this compound is commonly studied in smooth muscle cell preparations (e.g., rat bladder detrusor) using whole-cell voltage-clamp techniques to analyze inwardly rectifying K⁺ currents (Ih). These models allow direct measurement of ion channel modulation . For KATP channel studies, heterologous expression systems like Xenopus oocytes or HEK 293 cells expressing Kir6.2 and SUR1 subunits are recommended to assess inhibitor sensitivity .
Q. What standardized assays should be used to characterize this compound’s purity and stability?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. Stability studies should include accelerated degradation testing under varying pH, temperature, and light conditions, with mass spectrometry (MS) to identify degradation products. Refer to pharmacopeial guidelines for validation parameters (e.g., ICH Q2(R1)) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact; rinse exposed areas with water for ≥15 minutes. Store in a locked, dry cabinet away from oxidizers. Dispose via approved hazardous waste facilities .
Advanced Research Questions
Q. How can researchers resolve contradictory data on ciclazindol’s inhibitory effects across different KATP channel models?
Ciclazindol shows reduced potency in thiouridylated Kir6.2-SUR1 currents (IC₅₀ >100 μM) compared to native channels (IC₅₀ ~3 μM). To reconcile this, conduct comparative studies using:
- Native tissues (e.g., pancreatic β-cells)
- Heterologous systems with/without SUR1 subunits
- Mutagenesis to identify binding domains on Kir6.2 .
Q. What experimental design considerations are critical for electrophysiological studies of ciclazindol’s effects on Ih currents?
- Use a Cs⁺-free extracellular solution to avoid confounding Ih blockade.
- Include ZD7288 (a selective Ih inhibitor) as a positive control.
- Measure outward currents to distinguish ciclazindol’s off-target effects .
- Validate findings with concentration-response curves (1–100 μM) .
Q. How should researchers address variability in ciclazindol’s efficacy across tissue types?
Variability may arise from differences in ion channel subunit composition or post-translational modifications. Solutions include:
- RNA sequencing to profile channel isoforms in target tissues.
- Co-application of ciclazindol with SUR1-specific inhibitors (e.g., tolbutamide) to isolate Kir6.2 interactions .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing ciclazindol’s dose-dependent effects?
Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. For patch-clamp data, normalize currents to baseline and apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes .
Q. How can researchers ensure reproducibility in ciclazindol studies?
- Pre-register protocols (e.g., on Open Science Framework).
- Validate batches with independent assays (e.g., LC-MS for purity, electrophysiology for activity).
- Share raw data and analysis code via repositories like Zenodo .
Data Interpretation Challenges
Q. How should conflicting results between in vitro and in vivo ciclazindol studies be interpreted?
Discrepancies may stem from pharmacokinetic factors (e.g., bioavailability) or compensatory mechanisms in vivo. Address this by:
- Measuring plasma/tissue drug levels via LC-MS/MS.
- Using conditional knockout models to isolate target pathways .
Q. What strategies can mitigate ciclazindol’s off-target effects in functional assays?
- Include parallel experiments with structurally unrelated inhibitors (e.g., glibenclamide for KATP channels).
- Use low drug concentrations (≤10 μM) to minimize nonspecific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
